molecular formula C18H18N2OS B5728277 N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide

N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide

Cat. No. B5728277
M. Wt: 310.4 g/mol
InChI Key: POKHMTWODKHQFQ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide, also known as DAPH-3, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide as an anticancer agent involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis. As a fluorescent probe for ROS detection, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide undergoes a reaction with ROS, resulting in a change in its fluorescence properties.
Biochemical and Physiological Effects:
Studies have shown that N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide has low toxicity and does not affect normal cells. As an anticancer agent, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. As a fluorescent probe for ROS detection, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide has been used to study the role of ROS in various biological processes, including aging and disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide is its versatility, as it can be used in various fields and applications. Additionally, its low toxicity and high purity make it a suitable candidate for lab experiments. However, one limitation of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide is its limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide. In medicinal chemistry, further studies are needed to optimize its anticancer properties and to explore its potential as a drug candidate. In materials science, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide can be used as a building block for the synthesis of novel materials with improved properties. In biochemistry, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide can be used to study the role of ROS in various biological processes, including aging and disease. Additionally, further studies are needed to explore the potential applications of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide in other fields, such as environmental science and catalysis.

Synthesis Methods

The synthesis of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide involves the reaction between 3,5-dimethylaniline, carbon disulfide, and ethyl acrylate in the presence of a base catalyst. The resulting product is then purified using column chromatography. This method has been reported to yield high purity and good yields of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide.

Scientific Research Applications

N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to have anticancer properties, specifically against leukemia and lung cancer cells. In materials science, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide has been used as a building block for the synthesis of novel polymers with potential applications in optoelectronics and organic electronics. In biochemistry, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells.

properties

IUPAC Name

(E)-N-[(3,5-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-13-10-14(2)12-16(11-13)19-18(22)20-17(21)9-8-15-6-4-3-5-7-15/h3-12H,1-2H3,(H2,19,20,21,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKHMTWODKHQFQ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[(3,5-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide

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